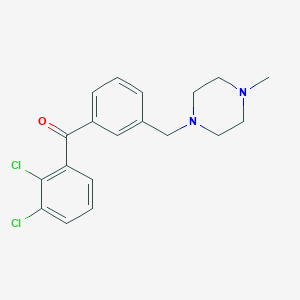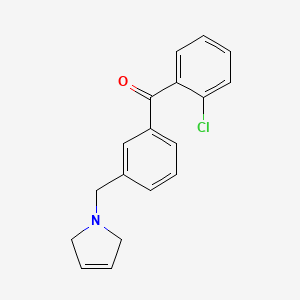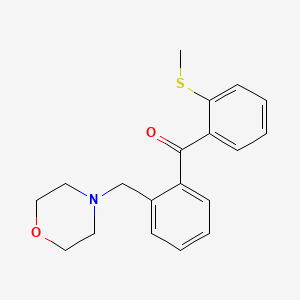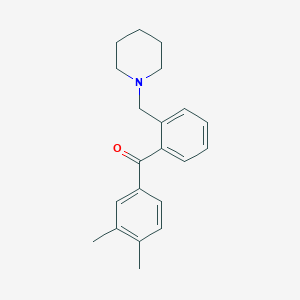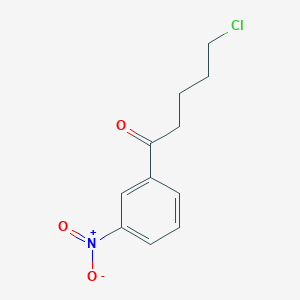
5-Chloro-1-(3-nitrophenyl)-1-oxopentane
Vue d'ensemble
Description
5-Chloro-1-(3-nitrophenyl)-1-oxopentane, also known as 5-Chloro-1-(3-nitrophenyl)-1-oxopentane, is a chemical compound composed of a five-carbon backbone and a nitrophenyl group. It is a member of the nitrophenyl family of compounds, which are used in a variety of scientific and industrial applications. 5-Chloro-1-(3-nitrophenyl)-1-oxopentane has been investigated for its potential use in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in laboratory experiments.
Applications De Recherche Scientifique
Pharmaceutical Research: Synthesis of Indole Derivatives
“5-Chloro-1-(3-nitrophenyl)-1-oxopentane” may serve as a precursor in the synthesis of indole derivatives. Indoles are significant in pharmaceutical research due to their presence in many natural compounds and drugs. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound could be utilized to create new indole-based pharmacophores with potential therapeutic applications.
Anticancer Agent Development: MDM2 Inhibitors
The compound could be instrumental in the design and synthesis of new spiroxindoles combined with benzimidazole scaffolds, acting as MDM2 inhibitors. MDM2 is a protein that, when inhibited, can lead to the reactivation of tumor suppressor p53, offering a pathway for anticancer therapies . The compound’s structure could facilitate the creation of novel inhibitors with improved efficacy.
Agricultural Chemistry: Synthesis of Plant Hormones
Derivatives of “5-Chloro-1-(3-nitrophenyl)-1-oxopentane” might be used in the synthesis of plant hormones like indole-3-acetic acid, which is crucial for plant growth and development. The compound could contribute to the development of new agrochemicals that enhance crop yields and resilience .
Propriétés
IUPAC Name |
5-chloro-1-(3-nitrophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-7-2-1-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSSSWOQWTQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621993 | |
| Record name | 5-Chloro-1-(3-nitrophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3-nitrophenyl)-1-oxopentane | |
CAS RN |
487058-74-2 | |
| Record name | 5-Chloro-1-(3-nitrophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



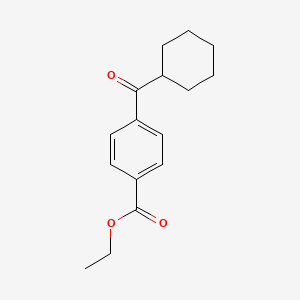
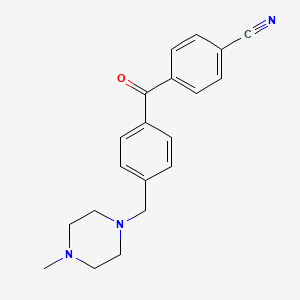
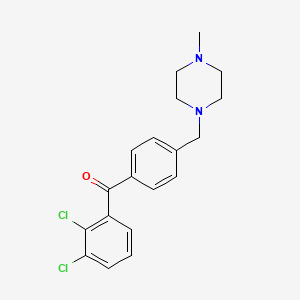
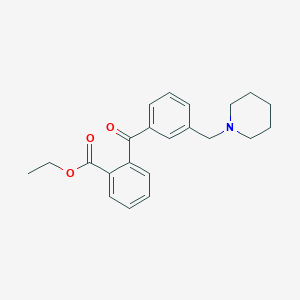

![2-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613355.png)
![2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613356.png)


